

The Discovery and Synthesis of Triafamone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triafamone*

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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mode of action of the herbicide **Triafamone**. Developed by Bayer CropScience under the code AE 1887196, **Triafamone** is a potent sulfonanilide herbicide used for broad-spectrum weed control in rice cultivation.^[1] This document details its chemical properties, outlines the multi-step synthesis process with experimental protocols, and presents its herbicidal efficacy through quantitative data. Furthermore, it illustrates key biological and experimental processes through detailed diagrams, offering a valuable resource for professionals in the field of agrochemical research and development.

Discovery and Development

Triafamone was identified as a promising herbicidal candidate through a rigorous screening process. It is a member of the sulfonanilide class of herbicides and is distinguished by its efficacy against a wide range of weeds prevalent in rice paddies, including various grasses and sedges.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Triafamone** is presented in Table 1. This data is essential for formulation development, environmental fate assessment, and

toxicological studies.

Table 1: Physicochemical Properties of **Triafamone**

Property	Value
IUPAC Name	N-[2-(4,6-dimethoxy-1,3,5-triazine-2-carbonyl)-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide
CAS Number	874195-61-6
Molecular Formula	C ₁₄ H ₁₃ F ₃ N ₄ O ₅ S
Molecular Weight	406.34 g/mol
Appearance	White powdery solid
Melting Point	105.6 °C
Vapor Pressure	6.4 x 10 ⁻⁶ Pa (20 °C)
Solubility in Water (20°C)	33 mg/L (at pH 7)
LogP (octanol/water)	1.5 - 1.6 (at 22-23°C and pH 4-9)

Synthesis of Triafamone

The synthesis of **Triafamone** is a multi-step process that involves the construction of the core sulfonanilide structure followed by the introduction of the triazine moiety. The overall synthetic pathway is depicted in the diagram below.



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Caption: Synthetic pathway of **Triafamone**.

Experimental Protocols

The following protocols are based on generalized descriptions of the synthesis and may require optimization.

Step 1: Indolone Formation

- **Reaction:** Aniline is reacted with methyl 2-methylthioacetate in the presence of sulfuryl chloride.
- **Procedure:** To a solution of aniline in a suitable solvent (e.g., dichloromethane), add methyl 2-methylthioacetate. Cool the mixture in an ice bath and add sulfuryl chloride dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the indolone intermediate.

Step 2: Reductive Cleavage

- **Reaction:** The methylthiol group of the indolone intermediate is cleaved.
- **Procedure:** The indolone intermediate is dissolved in a suitable solvent (e.g., ethanol) and a reducing agent (e.g., Raney nickel) is added. The mixture is stirred under a hydrogen

atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to give the cleaved intermediate.

Step 3: S_NAr Reaction with Triazine

- **Reaction:** The intermediate from the previous step undergoes a nucleophilic aromatic substitution (S_NAr) reaction with a triazine derivative under basic conditions.
- **Procedure:** The intermediate is dissolved in a polar aprotic solvent (e.g., DMF) and a base (e.g., potassium carbonate) is added, followed by the addition of the triazine derivative. The reaction mixture is heated until the starting material is consumed. The product is isolated by extraction and purified by column chromatography.

Step 4: Sulfonamide Formation

- **Reaction:** The resulting indolone is treated with difluorosulfonyl chloride in the presence of a catalyst.
- **Procedure:** To a solution of the indolone in an appropriate solvent (e.g., acetonitrile), add 1-methylimidazole followed by the dropwise addition of difluorosulfonyl chloride at a low temperature. The reaction is stirred until completion. The product is isolated by extraction and purified.

Step 5: Oxidation

- **Reaction:** The indolone intermediate is oxidized to reveal the benzophenone motif.
- **Procedure:** The sulfonamide intermediate is treated with an iron sulfate and hydrogen peroxide mixture. The reaction is carried out in a suitable solvent and monitored until the oxidation is complete. The product is then extracted and purified.

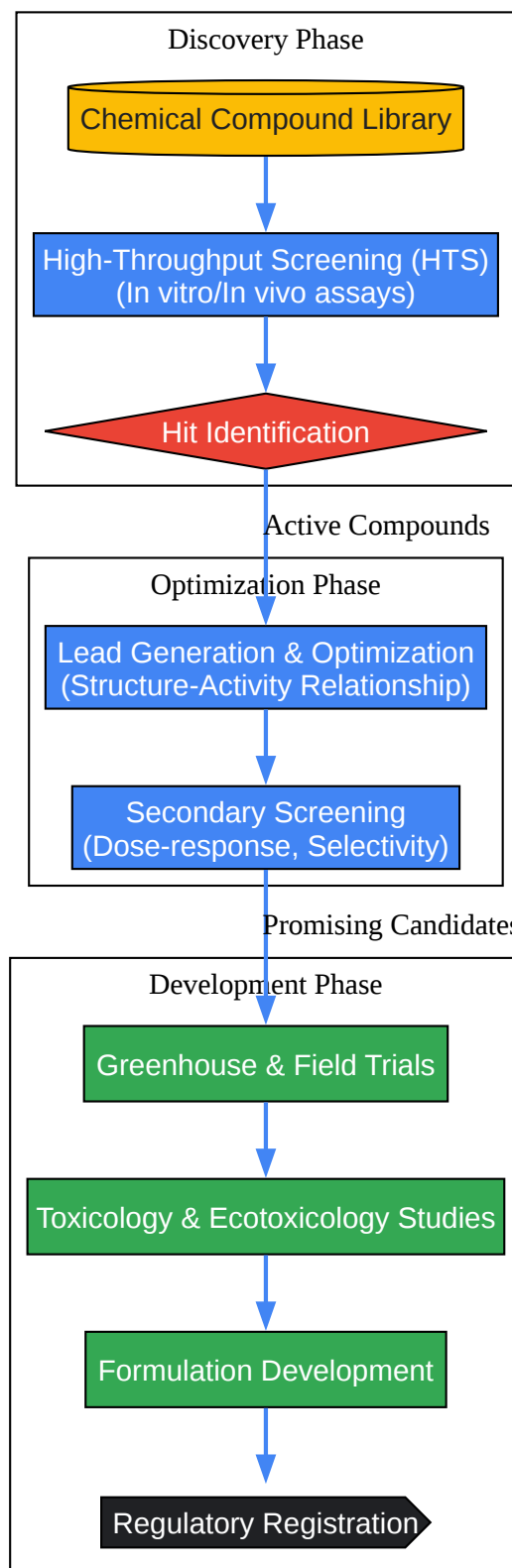
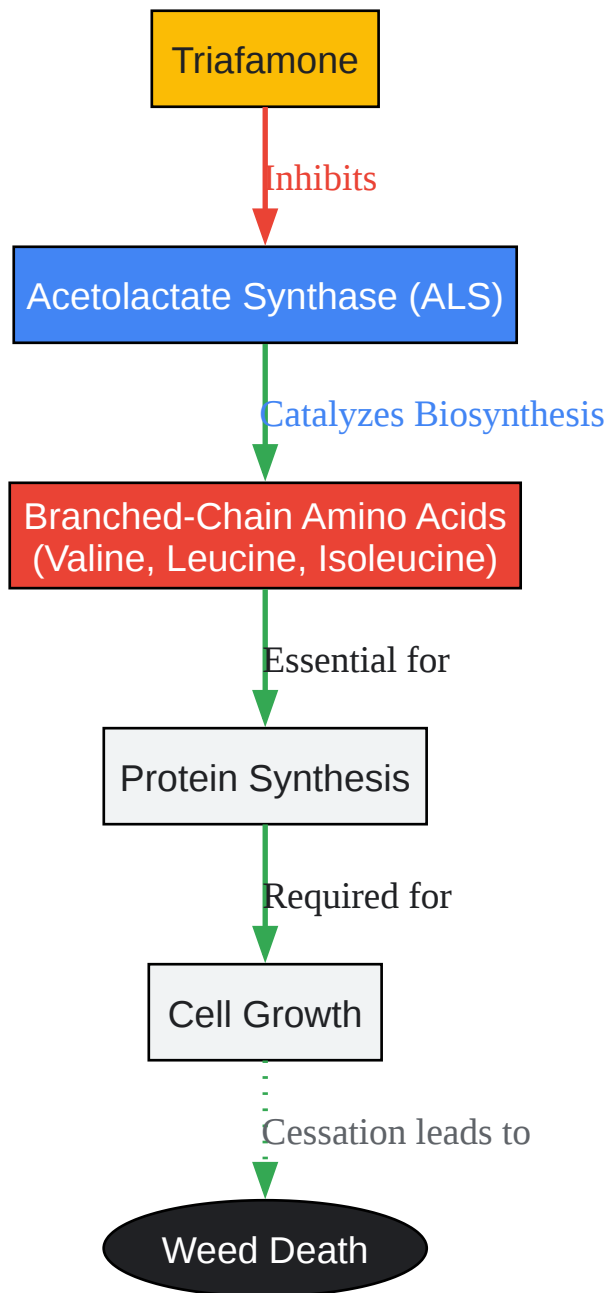
Step 6: Methylation

- **Reaction:** The final step is the methylation of the advanced intermediate to yield **Triafamone**.
- **Procedure:** The intermediate is dissolved in a suitable solvent and a methylating agent (e.g., methyl iodide) is added in the presence of a base (e.g., potassium carbonate). The reaction

is stirred until completion, and the final product, **Triafamone**, is isolated and purified.

Mode of Action

Triafamone is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[2][3]} This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.^[4] By inhibiting ALS, **Triafamone** disrupts protein synthesis and cell growth, ultimately leading to the death of susceptible weeds.^[5]



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com